An In-depth Technical Guide to the Physicochemical Properties of 6-Cyclopropylpyridine-3-methanamine
An In-depth Technical Guide to the Physicochemical Properties of 6-Cyclopropylpyridine-3-methanamine
Introduction
6-Cyclopropylpyridine-3-methanamine is a substituted pyridine derivative featuring a cyclopropyl group at the 6-position and a methanamine substituent at the 3-position. This unique combination of a rigid, strained cyclopropyl ring and a basic aminomethyl group attached to a pyridine scaffold makes it a molecule of significant interest in medicinal chemistry and drug discovery. The pyridine ring is a common motif in pharmaceuticals, and the cyclopropyl group can impart favorable metabolic stability and conformational rigidity. The primary amine offers a key site for further chemical modification and interaction with biological targets.
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Cyclopropylpyridine-3-methanamine, intended for researchers, scientists, and drug development professionals. Where experimental data is not publicly available, this guide furnishes detailed, field-proven experimental protocols for their determination, underpinned by the scientific rationale for the selected methodologies.
Chemical Identity and Core Properties
A foundational understanding of a compound begins with its fundamental identifiers and structural characteristics.
| Property | Value | Source |
| CAS Number | 1256823-20-7 | [1] |
| Molecular Formula | C₉H₁₂N₂ | [1] |
| Molecular Weight | 148.21 g/mol | [1] |
| Chemical Structure | ![]() |
Section 1: Thermal Properties - Melting and Boiling Points
The melting and boiling points of a compound are critical parameters that provide insights into its purity, crystal lattice energy, and intermolecular forces. As of the writing of this guide, specific experimental values for the melting and boiling points of 6-Cyclopropylpyridine-3-methanamine are not widely reported in public literature. The absence of this data necessitates robust experimental determination.
Experimental Protocol: Melting Point Determination (Capillary Method)
Causality of Experimental Choice: The capillary method is a well-established, reliable, and widely used technique for determining the melting point of a solid crystalline compound. It requires a small amount of sample and provides a sharp, reproducible melting range for pure substances.
Methodology:
-
Sample Preparation: A small quantity of crystalline 6-Cyclopropylpyridine-3-methanamine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range. For a pure compound, this range should be narrow (typically < 2 °C).
Experimental Protocol: Boiling Point Determination (Microscale Method)
Causality of Experimental Choice: For compounds where only small quantities are available, a microscale boiling point determination is advantageous. This method is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
Sample Preparation: A few drops of liquid 6-Cyclopropylpyridine-3-methanamine are placed in a small test tube.
-
Capillary Inversion: A sealed-end capillary tube is inverted and placed into the liquid.
-
Heating: The test tube is heated in a controlled manner (e.g., in a heated oil bath).
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then slowly reduced.
-
Data Recording: The boiling point is the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube.
Section 2: Solubility Profile
The solubility of a compound in various solvents is a critical determinant of its utility in chemical reactions, purification processes, and pharmaceutical formulations. The presence of both a polar amine group and a nonpolar cyclopropyl and pyridine ring suggests that 6-Cyclopropylpyridine-3-methanamine will exhibit varied solubility across a range of solvents.
Predicted Solubility
Based on the solubility of structurally similar compounds like 6-Chloropyridin-3-amine, which shows good solubility in organic solvents such as ethanol and methanol, it is anticipated that 6-Cyclopropylpyridine-3-methanamine will also be soluble in polar organic solvents.[2] Its solubility in water is expected to be moderate and pH-dependent due to the basicity of the amine and pyridine nitrogen.
Experimental Protocol: Solubility Determination (Isothermal Shake-Flask Method)
Causality of Experimental Choice: The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[3] It ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved, providing a reliable and reproducible measure of solubility.[4]
Methodology:
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Preparation of Saturated Solutions: An excess amount of solid 6-Cyclopropylpyridine-3-methanamine is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, methanol, dichloromethane, acetone, and a relevant buffer solution at physiological pH 7.4). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: The vials are securely capped and placed in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). The mixtures are agitated for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[2]
-
Phase Separation: After equilibration, the vials are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Quantification: The concentration of 6-Cyclopropylpyridine-3-methanamine in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve is prepared using standard solutions of known concentrations.
-
Data Reporting: The solubility is reported in units of mg/mL or mol/L at the specified temperature.
Caption: Isothermal Shake-Flask Solubility Workflow
Section 3: Acidity and Basicity - pKa Determination
The pKa value(s) of 6-Cyclopropylpyridine-3-methanamine are crucial for understanding its ionization state at different pH values. This, in turn, influences its solubility, membrane permeability, and binding to biological targets. The molecule has two basic centers: the primary amine and the pyridine nitrogen.
Predicted pKa
The pKa of the conjugate acid of the primary amine is expected to be in the range of 9-10, typical for primary alkyl amines. The pKa of the protonated pyridine nitrogen is anticipated to be around 5-6, characteristic of pyridine derivatives.
Experimental Protocol: pKa Determination by Potentiometric Titration
Causality of Experimental Choice: Potentiometric titration is a robust and widely used method for determining pKa values.[2][5] It relies on monitoring the pH of a solution as a titrant of known concentration is added, allowing for the direct observation of the buffering regions and equivalence points corresponding to the protonation/deprotonation of the basic functional groups.
Methodology:
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Sample Preparation: A solution of 6-Cyclopropylpyridine-3-methanamine of known concentration (e.g., 1 mM) is prepared in water or a suitable co-solvent if solubility is limited.[6] The solution is made acidic by adding a strong acid (e.g., 0.1 M HCl) to a starting pH of around 2 to ensure both basic centers are fully protonated.
-
Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter.[6] The titrant is added in small, precise increments.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points, which correspond to the points of inflection on the titration curve where half of the respective basic group has been neutralized.[5] The first pKa will correspond to the more acidic proton (protonated pyridine), and the second to the less acidic proton (protonated amine).
Caption: Potentiometric Titration Workflow for pKa
Alternative Protocol: pKa Determination by NMR Spectroscopy
Causality of Experimental Choice: NMR spectroscopy offers a powerful alternative for pKa determination, particularly for compounds with chromophores that interfere with UV-spectroscopic methods.[7] The chemical shifts of protons adjacent to the basic centers are sensitive to the protonation state of the molecule.[8][9]
Methodology:
-
Sample Preparation: A series of solutions of 6-Cyclopropylpyridine-3-methanamine are prepared in a suitable deuterated solvent (e.g., D₂O) across a range of pD values (the pH equivalent in D₂O). The pD is adjusted using DCl and NaOD.
-
NMR Data Acquisition: ¹H NMR spectra are acquired for each sample.
-
Data Analysis: The chemical shifts of the protons on the pyridine ring and the methylene protons of the methanamine group are plotted against the pD. The resulting sigmoidal curves are analyzed to determine the inflection points, which correspond to the pKa values.[9]
Section 4: Spectroscopic Properties
Spectroscopic data is indispensable for the structural elucidation and confirmation of 6-Cyclopropylpyridine-3-methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum:
-
Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton between the two nitrogen-containing substituents is expected to be the most downfield.
-
Methanamine (CH₂): A singlet or a multiplet (if coupled to the NH₂ protons) around δ 3.8-4.2 ppm.
-
Amine (NH₂): A broad singlet that is exchangeable with D₂O, typically in the range of δ 1.5-3.0 ppm.
-
Cyclopropyl Protons: A complex multiplet in the upfield region (δ 0.5-2.5 ppm). The methine proton will be a multiplet, and the methylene protons will likely appear as two separate multiplets.
Predicted ¹³C NMR Spectrum:
-
Pyridine Carbons: Five signals in the aromatic region (δ 120-160 ppm). The carbon bearing the cyclopropyl group will be the most upfield among the aromatic carbons.
-
Methanamine Carbon: A signal around δ 40-50 ppm.
-
Cyclopropyl Carbons: Signals in the upfield region (δ 5-20 ppm).
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 6-Cyclopropylpyridine-3-methanamine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the chemical shifts, coupling constants, and integration to confirm the structure.
Mass Spectrometry (MS)
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 148, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern:
-
Loss of the cyclopropyl group (M - 41) leading to a fragment at m/z = 107.
-
Benzylic cleavage to lose an amino group (M - 16) resulting in a fragment at m/z = 132.
-
Cleavage of the C-C bond between the pyridine ring and the methanamine group.
-
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization for LC-MS or a direct insertion probe for EI-MS).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.
Conclusion
References
- Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
- Enamine. (n.d.). Determining pKa.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- DigitalCommons@UNO. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
- MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.
- Scribd. (n.d.). Determination of Pka With NMR.
- National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values.
- YouTube. (2023). How to Predict NMR in ChemDraw.
- BOC Sciences. (n.d.). CAS 1256823-20-7 6-Cyclopropylpyridine-3-methanamine.
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